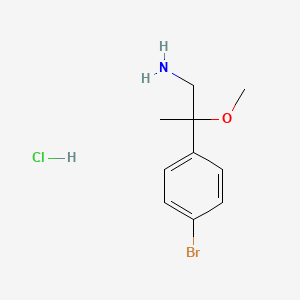
(1R,2R)-2-(6-Aminopyridin-3-yl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid: is a synthetic organic compound that features a cyclopropane ring substituted with an aminopyridine group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Aminopyridine Group: This step involves the functionalization of the cyclopropane ring with a pyridine derivative, which can be achieved through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of rac-(1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aminopyridine group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications due to its unique structural properties.
Industry: Use in the development of new materials or catalysts.
Wirkmechanismus
The mechanism by which rac-(1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid: The enantiomerically pure form of the compound.
(1S,2S)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid: The other enantiomer of the compound.
2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid: A compound with a similar structure but without the specific stereochemistry.
Uniqueness
rac-(1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which can influence its reactivity, binding interactions, and overall properties. This makes it a valuable compound for studying stereochemical effects in various applications.
Eigenschaften
Molekularformel |
C9H10N2O2 |
|---|---|
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
(1R,2R)-2-(6-aminopyridin-3-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c10-8-2-1-5(4-11-8)6-3-7(6)9(12)13/h1-2,4,6-7H,3H2,(H2,10,11)(H,12,13)/t6-,7+/m0/s1 |
InChI-Schlüssel |
FJEPPCFDSSORSC-NKWVEPMBSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CN=C(C=C2)N |
Kanonische SMILES |
C1C(C1C(=O)O)C2=CN=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
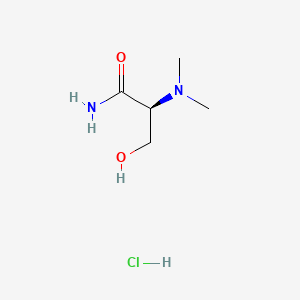


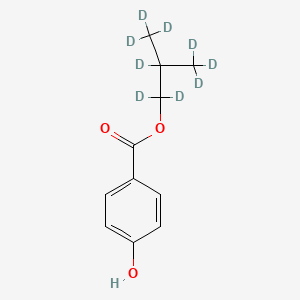
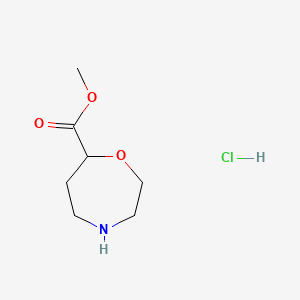
![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)
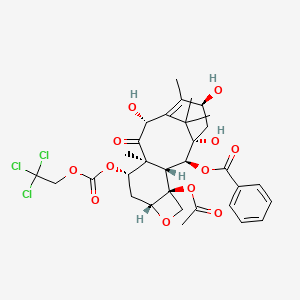

![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)
